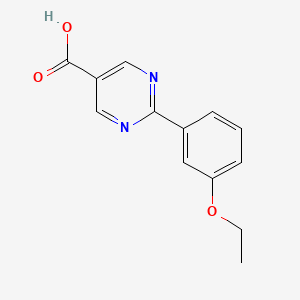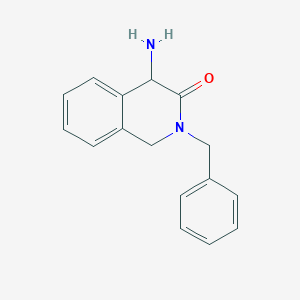
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid typically involves the functionalization of isoquinoline derivatives. One common method is the condensation of 5-isoquinolinecarboxaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of isoquinoline-5-carboxylic acid derivatives.
Reduction: Formation of isoquinoline-5-methanol derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isoquinoline ring can interact with hydrophobic pockets, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, lacking the hydroxy and acetic acid groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxyquinoline: Similar structure but with the hydroxy group attached to the quinoline ring.
Uniqueness: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-hydroxy-2-isoquinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,10,13H,(H,14,15) |
Clé InChI |
YTTXIRIVIIVEPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)

